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Abstract

JMV 236 is a synthetic peptide analogue of the C-terminal octapeptide of cholecystokinin
(CCK-8). This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, and biological activity of IMV 236. It details its role as a
cholecystokinin receptor agonist with a focus on its effects on appetite regulation and related
physiological processes. This document includes a compilation of quantitative data, detailed
experimental methodologies for key assays, and visualizations of the relevant signaling
pathways to serve as a resource for researchers in pharmacology and drug development.

Chemical Structure and Properties

JMV 236 is a modified peptide designed for enhanced stability and potent biological activity,
similar to the endogenous ligand CCK-8.

Chemical Identity: The chemical structure of IMV 236 is BOC-Tyr(SO3)-Nle-Gly-Trp-Nle-Asp-
Phe-NH2[1]. The "BOC" designation indicates a tert-butyloxycarbonyl protecting group at the
N-terminus, and "Nle" represents norleucine, an isomer of leucine. The tyrosine residue is
sulfated, which is crucial for high-affinity binding to the CCK1 receptor.

Physicochemical Properties: A summary of the key chemical properties of IMV 236 is
presented in Table 1.
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Property Value Reference
CAS Number 113137-57-8 [2]
Molecular Formula C56H74N10018S [3]
Molecular Weight 1207.31 g/mol [3]

{Boc-Tyr(SO3)}-Nle-Gly-Trp-
Sequence [1]
Nle-Asp-Phe-NH2

JMV-236, Boc-(Nle28,31)-

Synonyms
ynony CCK(26-33)

Biological Activity and Mechanism of Action

JMV 236 functions as a cholecystokinin receptor agonist, exhibiting activities characteristic of
CCK-8, such as the suppression of food intake and modulation of neuropeptide Y (NPY) levels.
While some commercial suppliers have referred to JIMV 236 as a CCK antagonist, functional
studies demonstrate its agonistic properties.

Receptor Interaction

JMV 236 is an analogue of CCK-8 and is expected to bind to both CCK1 and CCK2 receptors.
The sulfated tyrosine residue in its structure is a key determinant for high-affinity interaction
with the CCK1 receptor. While specific binding affinity data (Ki or IC50 values) for IMV 236 are
not readily available in the reviewed literature, the activity profile of the related compound JMV-
180 provides insight into the interaction with high- and low-affinity states of the CCK receptor.
JMV-180 acts as an agonist at high-affinity CCK receptors and an antagonist at low-affinity
receptors. This dual activity is important in understanding the dose-dependent effects of CCK
analogues.

In Vivo Efficacy

Studies in rat models have demonstrated the potent anorexigenic (appetite-suppressing)
effects of IMV 236. Intraperitoneal (i.p.) administration of IMV 236 has been shown to
significantly decrease food intake. Furthermore, JMV 236 administration leads to a reduction in
plasma levels of Neuropeptide Y (NPY), a potent orexigenic peptide, which is consistent with its
role in promoting satiety.
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A summary of the in vivo effects of IMV 236 on food intake and NPY levels is provided in Table

2.

Parameter Species Dose (i.p.) Effect

Time Point Reference

Food Intake Rat 12.5 pg/kg Decrease

2 and 3 hours
post-
administratio

n

Food Intake Rat 50 pg/kg Decrease

2 and 3 hours
post-
administratio

n

Plasma NPY Rat 50 pg/kg Decrease

1 hour post-
administratio

n

Experimental Protocols

This section outlines the general methodologies for key experiments relevant to the

characterization of IMV 236's biological activity.

Pancreatic Amylase Secretion Assay

This in vitro assay is used to determine the potency of CCK receptor agonists by measuring the

release of amylase from pancreatic acinar cells.

Methodology:

» Preparation of Pancreatic Acini: Pancreatic tissue is harvested from rats and digested with

collagenase to isolate pancreatic acini.

 Incubation: The isolated acini are incubated in a buffer solution containing various

concentrations of JIMV 236 or a control substance.
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o Sample Collection: At specified time points, the incubation is stopped, and the supernatant
containing secreted amylase is separated from the acinar cells by centrifugation.

o Amylase Activity Measurement: The amylase activity in the supernatant is quantified using a
colorimetric assay, often employing a substrate like p-nitrophenyl-a-D-maltoside.

o Data Analysis: The amount of amylase secreted is expressed as a percentage of the total
amylase content in the acini. Dose-response curves are then generated to determine the
EC50 of the compound.

In Vivo Food Intake Study

This experiment evaluates the effect of IMV 236 on appetite in animal models.
Methodology:

» Animal Acclimatization: Rats are individually housed and acclimatized to the experimental
conditions, including a controlled light-dark cycle and access to a standard diet.

» Fasting: Prior to the experiment, animals are typically fasted for a set period (e.g., 12-24
hours) to ensure a consistent baseline of hunger.

e Compound Administration: JMV 236 or a vehicle control is administered via the desired route
(e.g., intraperitoneal injection).

e Food Presentation: A pre-weighed amount of food is presented to the animals at a specific
time after compound administration.

e Measurement of Food Consumption: The amount of food consumed is measured at various
time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

» Data Analysis: The cumulative food intake is calculated and compared between the JIMV
236-treated and control groups.

Neuropeptide Y (NPY) Measurement

This protocol describes the quantification of NPY levels in plasma or brain tissue following
treatment with JIMV 236.
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Methodology:

e Animal Treatment and Sample Collection: Rats are administered with JIMV 236 or a vehicle.
At a predetermined time, animals are euthanized, and blood and/or brain tissue is collected.
Blood is collected in tubes containing EDTA and centrifuged to obtain plasma. Brain tissue is
dissected and rapidly frozen.

o Sample Preparation: Plasma samples may be used directly or after an extraction step. Brain
tissue is homogenized in an appropriate buffer and centrifuged to obtain a clear supernatant.

e NPY Quantification: NPY levels are measured using a competitive enzyme-linked
immunosorbent assay (ELISA) or a radioimmunoassay (RIA) kit, following the manufacturer's
instructions.

o Data Analysis: NPY concentrations are calculated based on a standard curve and compared
between the different treatment groups.

Signaling Pathways

JMV 236 exerts its biological effects by activating CCK receptors, which are G protein-coupled
receptors (GPCRs). The two main subtypes, CCK1R and CCK2R, couple to distinct
intracellular signaling cascades.

CCK1 Receptor Signaling

The CCK1 receptor is predominantly found in peripheral tissues, including the pancreas,
gallbladder, and vagal afferent neurons. Its activation is primarily associated with digestion and
satiety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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